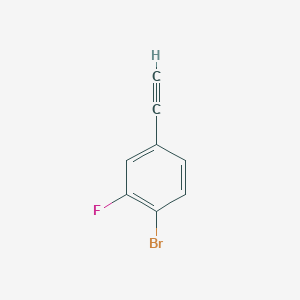
1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline
概要
説明
1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline is a chemical compound with the molecular formula C13H18N2. It belongs to the class of tetrahydroquinoxalines, which are known for their bioactive properties and are often used in pharmaceutical research
準備方法
The synthesis of 1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline typically involves the hydrogenation of quinoxaline derivatives. One common method includes the use of Rh–thiourea-catalyzed asymmetric hydrogenation under 1 MPa H2 pressure at room temperature . This method is efficient and can be scaled up for industrial production. The reaction conditions are mild, and the process can be conducted under continuous flow conditions, making it suitable for large-scale synthesis .
化学反応の分析
1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert quinoxaline derivatives back to tetrahydroquinoxalines. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline derivatives, while reduction results in tetrahydroquinoxalines .
科学的研究の応用
1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drugs targeting various diseases.
作用機序
The mechanism of action of 1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline can be compared with other tetrahydroquinoxalines, such as:
1,2,3,4-Tetrahydroquinoxaline: Lacks the cyclopentyl group, resulting in different chemical properties and applications.
3,4-Dihydroquinoxalinone: Contains a carbonyl group, which significantly alters its reactivity and biological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of a cyclopentyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
4-cyclopentyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-6-11(5-1)15-10-9-14-12-7-3-4-8-13(12)15/h3-4,7-8,11,14H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYHMBBRAZIQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)



![3',4'-Difluoro[1,1'-biphenyl]-4-amine](/img/structure/B3033786.png)




